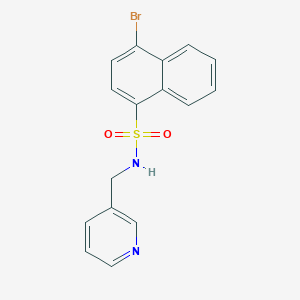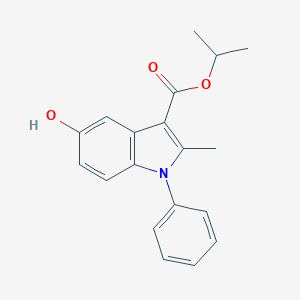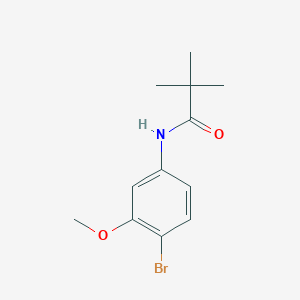
4-bromo-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry as antibacterial, antifungal, and antiviral agents. However, 4-bromo-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide has a different mechanism of action and is being investigated for its potential use in various biomedical applications.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide involves its binding to the ATP-binding site of the CK2 enzyme. This binding inhibits the activity of CK2, leading to a decrease in cell proliferation and survival. The selectivity of 4-bromo-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide for CK2 makes it a potential therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide inhibits the activity of CK2 in vitro and in vivo. This inhibition leads to a decrease in cell proliferation and survival, making it a potential therapeutic agent for the treatment of cancer. In addition, 4-bromo-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-bromo-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide is its selectivity for CK2, making it a potential therapeutic agent with fewer side effects than non-selective protein kinase inhibitors. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for the study of 4-bromo-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide. One direction is the optimization of its pharmacokinetic properties, such as solubility and stability, to improve its efficacy in vivo. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory diseases. Additionally, the compound can be used as a tool for studying the role of CK2 in cellular processes and disease progression.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide has been reported in the literature. The compound can be synthesized by reacting 4-bromo-1-naphthylamine with pyridine-3-carboxaldehyde in the presence of sulfuric acid. The resulting product is then treated with sulfamic acid to obtain the final compound.
Applications De Recherche Scientifique
4-bromo-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide has been studied for its potential use in various biomedical applications. One of the most promising applications is its use as a selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous protein kinase that is involved in many cellular processes, including cell proliferation and survival. Overexpression of CK2 has been associated with various diseases, including cancer, making it an attractive target for drug development.
Propriétés
Nom du produit |
4-bromo-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide |
|---|---|
Formule moléculaire |
C16H13BrN2O2S |
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
4-bromo-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H13BrN2O2S/c17-15-7-8-16(14-6-2-1-5-13(14)15)22(20,21)19-11-12-4-3-9-18-10-12/h1-10,19H,11H2 |
Clé InChI |
YZPPOAMHLNLAOT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCC3=CN=CC=C3 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one](/img/structure/B259501.png)
![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)


![N-benzyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B259507.png)

![Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259511.png)
![Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B259513.png)



![N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine](/img/structure/B259523.png)
